(E)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide
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Description
(E)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a useful research compound. Its molecular formula is C15H14N4O3S3 and its molecular weight is 394.48. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
A study by Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives, showing significant reduction in ascites tumor volume and cell number, and increased lifespan in EAT-bearing mice. These compounds also demonstrated strong antiangiogenic effects, suppressing tumor-induced endothelial proliferation, indicating potential for anticancer therapy (Chandrappa et al., 2010). Similarly, another investigation by Chandrappa et al. (2009) on thiazolidinone compounds containing furan moiety revealed moderate to strong antiproliferative activity in human leukemia cell lines, suggesting the importance of electron-donating groups on thiazolidinone for anticancer properties (Chandrappa et al., 2009).
Antimicrobial Activity
Research by В. М. Цялковский et al. (2005) explored the antimicrobial activity of 5-(R1-benzyl)-2-(R-benzylidenehydrazono)-3-(2-furylmethyl)thiazolidin-4-ones, finding specific derivatives to be active against microbial strains. This indicates the potential for these compounds in antimicrobial applications (В. М. Цялковский et al., 2005).
Biological Activity
Patel and Shaikh (2010) synthesized 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides, which were evaluated for their antimicrobial properties against various bacterial and fungal species. Some compounds exhibited comparable activity to standard drugs, underscoring their biological significance (Patel & Shaikh, 2010).
properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S3/c1-2-12-17-18-14(25-12)16-11(20)5-6-19-13(21)10(24-15(19)23)8-9-4-3-7-22-9/h3-4,7-8H,2,5-6H2,1H3,(H,16,18,20)/b10-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKJRGRCWTWZAS-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN=C(S1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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